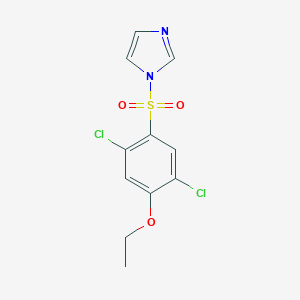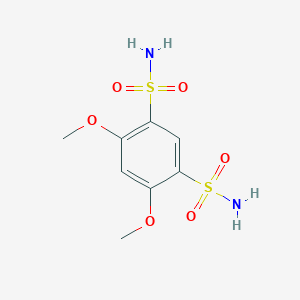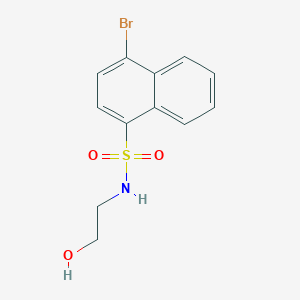![molecular formula C18H27NO4S B245624 Ethyl 1-[(4-tert-butylphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B245624.png)
Ethyl 1-[(4-tert-butylphenyl)sulfonyl]-3-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-[(4-tert-butylphenyl)sulfonyl]-3-piperidinecarboxylate, commonly known as TAPS, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. TAPS is a sulfonamide-based buffer that is widely used in biological and biochemical experiments as a pH stabilizer. In
Wirkmechanismus
TAPS acts as a buffer by accepting or donating protons in response to changes in pH. It has a pKa value of 8.3, which makes it an effective buffer in the pH range of 7.2 to 9.2. TAPS also has a low UV absorbance, making it useful in experiments that involve UV spectroscopy.
Biochemical and Physiological Effects
TAPS has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and is widely used in biological and biochemical experiments without any adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
TAPS has several advantages for lab experiments, including its ability to maintain a stable pH range, its low UV absorbance, and its non-toxic nature. However, TAPS has some limitations, including its cost, its limited solubility in water, and its potential interference with some assays.
Zukünftige Richtungen
There are several future directions for the use of TAPS in scientific research. One potential application is in the development of new drugs and therapies. TAPS has been shown to be effective in stabilizing the pH of intracellular and extracellular solutions, which could be useful in drug delivery systems. Another future direction is in the development of new assays and techniques for biological and biochemical experiments. TAPS could be used as a tool for studying enzyme and protein activity, as well as for measuring intracellular pH.
Conclusion
In conclusion, TAPS is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a widely used buffer for pH stabilization in biological and biochemical experiments, and has several advantages and limitations for lab experiments. TAPS has no known biochemical or physiological effects on living organisms, and has several potential future directions for scientific research.
Synthesemethoden
The synthesis of TAPS involves the reaction of 4-tert-butylbenzenesulfonyl chloride and piperidine with ethyl chloroformate. The reaction occurs in the presence of a base, such as triethylamine, and the resulting product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
TAPS is widely used in scientific research as a buffer for pH stabilization in biological and biochemical experiments. It is particularly useful in experiments that involve the use of enzymes and proteins, as it maintains a stable pH range that is optimal for their activity. TAPS is also used in electrophysiology experiments to stabilize the pH of intracellular and extracellular solutions.
Eigenschaften
Molekularformel |
C18H27NO4S |
|---|---|
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
ethyl 1-(4-tert-butylphenyl)sulfonylpiperidine-3-carboxylate |
InChI |
InChI=1S/C18H27NO4S/c1-5-23-17(20)14-7-6-12-19(13-14)24(21,22)16-10-8-15(9-11-16)18(2,3)4/h8-11,14H,5-7,12-13H2,1-4H3 |
InChI-Schlüssel |
AFWXPJXHTRBOAV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Kanonische SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-Bis[(5-ethyl-2-methoxyphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245546.png)
![1,4-Bis[(4-ethoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245547.png)
![Ethyl 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245551.png)
![1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B245563.png)
![1-(2,3-Dimethylphenyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine](/img/structure/B245564.png)



![1-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B245580.png)


![1-(4-Ethylphenyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245584.png)
![1-(3-Chloro-2-methylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245586.png)
![4-[(4-Methyl-1-piperazinyl)sulfonyl]-1-naphthyl propyl ether](/img/structure/B245589.png)